ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
Description
ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring, a sulfonyl group, and an oxadiazole moiety
Properties
IUPAC Name |
ethyl 4-[4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O6S/c1-2-32-22(29)26-12-14-27(15-13-26)34(30,31)18-10-8-16(9-11-18)19(28)23-21-25-24-20(33-21)17-6-4-3-5-7-17/h8-11,17H,2-7,12-15H2,1H3,(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUANHFLODJSPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with piperazine: The oxadiazole intermediate is then coupled with a piperazine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The sulfonyl and carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C20H29N3O4S
- Molecular Weight : 385.5 g/mol
Structural Characteristics
The compound features a piperazine ring substituted with an ethyl carboxylate group and a sulfonamide moiety. The presence of the 1,3,4-oxadiazole ring is notable for its role in enhancing biological activity.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit promising anticancer properties. Ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of oxadiazoles can significantly reduce tumor growth in xenograft models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Oxadiazole derivatives are known to possess antibacterial and antifungal properties. Preliminary studies suggest that this compound demonstrates efficacy against several pathogenic strains, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Recent advancements in neuropharmacology have highlighted the potential of oxadiazole derivatives in treating neurodegenerative diseases. The compound's ability to modulate neuronal signaling pathways suggests it may offer protective effects against conditions such as Alzheimer's disease and epilepsy .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxadiazole Ring : This is achieved through the condensation of appropriate hydrazines with carbonyl compounds.
- Piperazine Derivation : The piperazine core is introduced through nucleophilic substitution reactions.
- Carboxylation : The final step involves the introduction of the ethoxycarbonyl group via esterification reactions.
These synthetic routes are crucial for optimizing yield and purity for pharmaceutical applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for enhancing the efficacy of this compound. Variations in substituents on the oxadiazole ring and piperazine core have been systematically studied to identify key functional groups responsible for biological activity. Modifications that enhance lipophilicity or increase hydrogen bonding potential often result in improved bioavailability and potency .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related oxadiazole derivative exhibited a significant reduction in tumor size in a mouse model of breast cancer. The compound was administered at varying dosages, revealing a dose-dependent relationship with tumor inhibition .
Case Study 2: Neuroprotective Potential
In vitro studies have shown that derivatives similar to this compound can protect neuronal cells from oxidative stress-induced damage. These findings support further exploration into its application as a neuroprotective agent .
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate
Uniqueness
ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure featuring:
- A piperazine core.
- A sulfonamide group.
- An oxadiazole ring.
Molecular Formula: C₂₁H₂₅N₃O₄S
Molecular Weight: 405.51 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its role in modulating enzyme activities and receptor interactions.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on fatty acid amide hydrolase (FAAH), which plays a crucial role in lipid signaling pathways. This inhibition can lead to increased levels of endocannabinoids, contributing to analgesic effects .
- Receptor Modulation : The piperazine structure is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities, by influencing serotonin receptors .
1. Analgesic Effects
Research indicates that derivatives of piperazine can exhibit significant analgesic properties. For instance, studies have shown that compounds with similar structures can attenuate pain responses in animal models of neuropathic pain .
2. Anxiolytic and Antidepressant Properties
Compounds within the piperazine class have demonstrated anxiolytic effects in behavioral tests on rodents. For example, LQFM104, a piperazine derivative, showed increased time in the center of an open field test, suggesting reduced anxiety levels . This effect was mediated through serotonergic pathways.
3. Anti-inflammatory Activity
The incorporation of oxadiazole rings in similar compounds has been linked to anti-inflammatory effects, potentially making this compound useful in treating inflammatory conditions .
Research Findings
Case Studies
- Neuropathic Pain Model : In a study involving rats subjected to spinal nerve ligation, compounds similar to this compound showed significant reductions in pain sensitivity and improved recovery outcomes.
- Anxiety and Depression Models : Behavioral tests indicated that administration of piperazine derivatives led to reduced immobility times in forced swimming tests and increased exploration in elevated plus maze tests, correlating with enhanced mood and reduced anxiety levels.
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate?
- Methodology : The synthesis involves multi-step reactions starting with the preparation of the 1,3,4-oxadiazole core. A typical route includes: (i) Cyclohexylcarboxylic acid conversion to a hydrazide, followed by cyclization with carbon disulfide to form the 1,3,4-oxadiazole ring . (ii) Coupling the oxadiazole-2-amine with 4-(chlorosulfonyl)benzoyl chloride to introduce the benzenesulfonyl group. (iii) Piperazine-1-carboxylate ethyl ester is then sulfonylated under basic conditions (e.g., using triethylamine in DCM) . Reaction progress is monitored via TLC, and purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How can spectroscopic techniques (NMR, MS) and X-ray crystallography be employed to characterize this compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on splitting patterns and coupling constants. For example, the cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm), while the piperazine protons resonate as broad singlets (δ 3.3–3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 546.2) and fragmentation patterns, such as cleavage at the sulfonyl group .
- X-ray Crystallography : Single crystals grown via vapor diffusion (e.g., methanol/water) are analyzed using SHELXL-2018 for structure refinement. The oxadiazole and piperazine rings’ planarity and intermolecular interactions (e.g., hydrogen bonds) are resolved .
Advanced Research Questions
Q. How does the 1,3,4-oxadiazole moiety influence the compound’s bioactivity, and what experimental assays validate its pharmacological potential?
- Methodology : The 1,3,4-oxadiazole ring enhances lipophilicity and hydrogen-bonding capacity, critical for target binding. Assays include:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM). Compare with control compounds lacking the cyclohexyl group .
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets, correlating docking scores (e.g., −9.2 kcal/mol) with experimental IC50 values .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodology :
- Meta-Analysis : Compare IC50 values of derivatives (e.g., substituent effects: 4-methoxyphenyl vs. 4-chlorophenyl) from peer-reviewed studies .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclohexyl with isopropyl) and assess bioactivity shifts. For example, cyclohexyl improves potency by 5-fold in kinase inhibition assays .
- Statistical Validation : Apply ANOVA to differentiate activity variations (p < 0.05) across replicates or cell lines .
Q. How can computational chemistry optimize the compound’s pharmacokinetic properties while retaining target affinity?
- Methodology :
- ADMET Prediction : Use SwissADME to calculate logP (2.8), topological polar surface area (TPSA: 110 Ų), and CYP450 inhibition profiles. Adjust substituents (e.g., ethyl carboxylate → methyl) to reduce metabolic liability .
- Free Energy Perturbation (FEP) : Simulate substituent effects on binding free energy (ΔΔG) using Schrödinger Suite. For example, fluorination at the benzene ring improves ΔΔG by −1.3 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
